An In-depth Technical Guide to 4-(Difluoromethoxy)phenol (CAS: 87789-47-7): A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(Difluoromethoxy)phenol (CAS: 87789-47-7): A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable functionality. This guide provides an in-depth technical overview of 4-(Difluoromethoxy)phenol, a key building block that introduces this strategic group onto an aromatic scaffold.
The difluoromethoxy group is often employed as a bioisostere for the methoxy or hydroxyl group, offering a unique combination of electronic and steric properties. Its introduction can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the increased lipophilicity imparted by the -OCHF₂ group can improve cell membrane permeability and, consequently, bioavailability.[2] This guide will delve into the synthesis, properties, and applications of 4-(Difluoromethoxy)phenol, with a particular focus on its role in the development of innovative therapeutics.
Physicochemical Properties of 4-(Difluoromethoxy)phenol
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and process development. 4-(Difluoromethoxy)phenol is a colorless to yellow liquid under standard conditions.[3]
| Property | Value | Source |
| CAS Number | 87789-47-7 | [4] |
| Molecular Formula | C₇H₆F₂O₂ | [4] |
| Molecular Weight | 160.12 g/mol | [4] |
| Boiling Point | 225.2 °C at 760 mmHg | [2] |
| Flash Point | >110 °C | [3] |
| Appearance | Colorless to yellow liquid | [3] |
Synthesis of 4-(Difluoromethoxy)phenol: A Mechanistic Perspective
The most common and industrially scalable synthesis of 4-(Difluoromethoxy)phenol involves the selective mono-difluoromethylation of hydroquinone. This transformation is typically achieved by generating a difluorocarbene intermediate, which then reacts with one of the phenolic hydroxyl groups of hydroquinone.
The generation of difluorocarbene can be accomplished through various methods, with the use of sodium chlorodifluoroacetate being a practical and relatively safe option.[5] The thermal decarboxylation of this reagent produces the highly electrophilic difluorocarbene.
Caption: General reaction mechanism for the synthesis of 4-(Difluoromethoxy)phenol.
Detailed Experimental Protocol: Synthesis from Hydroquinone
This protocol is a representative procedure based on established methodologies for the difluoromethylation of phenols.
Materials:
-
Hydroquinone
-
Sodium Hydroxide
-
Chlorodifluoromethane (or a suitable difluorocarbene precursor like sodium chlorodifluoroacetate)
-
Solvent (e.g., a biphasic system of water and a non-polar organic solvent, or a polar aprotic solvent like DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of the Monophenoxide: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve hydroquinone in a suitable solvent system under an inert atmosphere.
-
Add a stoichiometric equivalent of sodium hydroxide to selectively deprotonate one of the phenolic hydroxyl groups, forming the sodium monophenoxide. The reaction is typically carried out at a controlled temperature.
-
Generation and Reaction of Difluorocarbene: Introduce chlorodifluoromethane gas into the reaction mixture at a controlled rate, or add a difluorocarbene precursor such as sodium chlorodifluoroacetate.[1] The reaction is often performed under pressure in an autoclave to maintain a sufficient concentration of the gaseous reactant.[1]
-
The highly reactive difluorocarbene, generated in situ, will preferentially attack the electron-rich phenoxide.
-
Work-up and Purification: After the reaction is complete (monitored by techniques such as TLC or GC), the reaction mixture is cooled, and the pressure is carefully released. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure 4-(Difluoromethoxy)phenol.
Applications in Drug Discovery: A Case Study of Roflumilast
The 4-(difluoromethoxy)phenyl moiety is a key structural feature in several modern pharmaceuticals. A prominent example is Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[6][7]
Caption: Role of 4-(Difluoromethoxy)phenol in the synthesis of Roflumilast.
In the synthesis of Roflumilast, 4-(Difluoromethoxy)phenol serves as a crucial starting material for the construction of the substituted benzamide core.[8][9] The difluoromethoxy group in Roflumilast is critical for its high potency and selectivity for the PDE4 enzyme.[6] It occupies a hydrophobic pocket in the enzyme's active site, contributing to the overall binding affinity.[6] The metabolic stability conferred by the -OCHF₂ group also contributes to the drug's favorable pharmacokinetic profile.
Analytical Characterization
The identity and purity of 4-(Difluoromethoxy)phenol are typically confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as a set of doublets in the aromatic region. A characteristic triplet for the -OCHF₂ proton will be observed further downfield with a large coupling constant to the fluorine atoms. The phenolic proton will be a broad singlet. |
| ¹³C NMR | Aromatic carbons will show distinct signals. The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | A doublet will be observed for the two equivalent fluorine atoms, coupled to the proton of the -OCHF₂ group.[10] |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the phenol, C-O stretching, C-F stretching, and aromatic C-H and C=C vibrations will be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 160.12 g/mol will be observed, along with characteristic fragmentation patterns. |
Safety, Handling, and Toxicology
As with all phenolic compounds, 4-(Difluoromethoxy)phenol should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[11] It is classified as a skin and eye irritant and may cause respiratory irritation.[11]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
Toxicological Profile:
While specific toxicological data for 4-(Difluoromethoxy)phenol is limited, the toxicology of the closely related 3,5-Dichloro-4-(difluoromethoxy)phenol indicates that it can cause skin and eye irritation, as well as respiratory irritation.[11] Ingestion of phenolic compounds, in general, can be harmful.[12]
Conclusion
4-(Difluoromethoxy)phenol is a valuable and versatile building block in medicinal chemistry. Its ability to introduce the metabolically robust and lipophilic difluoromethoxy group makes it a strategic component in the design of new drug candidates with improved pharmacokinetic profiles. The synthesis of this compound is well-established, and its application in marketed drugs such as Roflumilast underscores its importance in the pharmaceutical industry. As the demand for more effective and safer drugs continues to grow, the utility of key fluorinated intermediates like 4-(Difluoromethoxy)phenol is set to expand further.
References
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
Watson International. (n.d.). 4-(difluoromethoxy)phenol cas 87789-47-7. Retrieved from [Link]
- Google Patents. (n.d.). CN102796021B - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide.
- Google Patents. (n.d.). US4355189A - Process for the preparation of 4-phenoxyphenols.
- Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.
-
Sciencemadness Discussion Board. (2022, November 11). Interesting route to 4-methoxyphenol. Retrieved from [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. 101, 164-180. Retrieved from [Link]
-
Frontiers in Pharmacology. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Retrieved from [Link]
- Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
-
ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of An Impurity in Crude Roflumilast. Retrieved from [Link]
-
ResearchGate. (2025, October 12). (PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, February 23). 022522Orig1s000. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Therapeutic effects of various PDE4 inhibitors on cigarette smoke-induced pulmonary neutrophilia in mice | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
ResearchGate. (n.d.). Scientific Opinion on the toxicological evaluation of phenol. Retrieved from [Link]
-
PubMed Central. (n.d.). PDE4 inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Novel Roflumilast Analogues. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubMed Central. (n.d.). PDE4 inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080967A1 - Novel process for the preparation of roflumilast.
-
University of California, Santa Barbara. (2001). Fluorine NMR. Retrieved from [Link]
Sources
- 1. CN102796021B - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide - Google Patents [patents.google.com]
- 2. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]
- 3. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]
- 4. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. aksci.com [aksci.com]
- 12. synquestlabs.com [synquestlabs.com]
